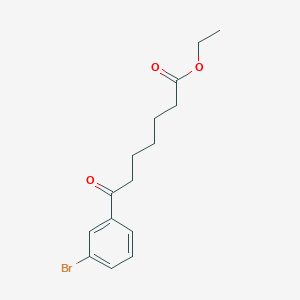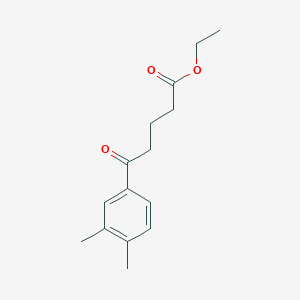
Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Applications De Recherche Scientifique
Biosynthesis in Winemaking
- Biosynthesis in Sherry : Research by Fagan, Kepner, and Webb (1981) demonstrated that Ethyl 4-oxobutyrate-2-14 C contributes to the formation of several compounds in sherry, including gamma-butyrolactone, diethyl succinate, ethyl 4-oxobutyrate diethyl acetal, and others. This study confirms pathways in the biosynthesis of compounds present in sherry wines (Fagan, Kepner, & Webb, 1981).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, indicating the potential of Ethyl 4-oxobutyrate derivatives in chemical synthesis, particularly for pharmaceutical intermediates (Hao Zhi-hui, 2007).
Enantioselective Hydrogenation
- Catalytic Recycling : Starodubtseva et al. (2004) researched the enantioselective hydrogenation of Ethyl 4-chloro-3-oxobutyrate, finding that the process could be significantly improved through recycling of the catalyst, which could be beneficial in industrial applications (Starodubtseva et al., 2004).
Bioreduction Process Optimization
- Bioreduction by Baker's Yeast : Chen et al. (2002) developed an optimal pH profile for the asymmetric bioreduction of Ethyl 4-chloro-3-oxobutyrate using baker's yeast. This study offers insights into improving product yield and quality in bioreactor processes (Chen, Wang, Houng, & Lee, 2002).
Asymmetric Synthesis
- Asymmetric Aldol Reaction : Wang Jin-ji (2014) conducted a study on the synthesis of Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate via an asymmetric aldol reaction, emphasizing the importance of reaction conditions on yield and enantioselectivity (Wang Jin-ji, 2014).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the substance. It includes toxicity information, safety precautions, proper handling and storage, and first aid measures.
Orientations Futures
This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its reactivity, or its biological activity.
Please note that not all compounds will have information available in all these categories. The amount and type of information available can vary widely depending on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
Propriétés
IUPAC Name |
ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJXDORRJTNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645611 |
Source


|
| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate | |
CAS RN |
898752-96-0 |
Source


|
| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














